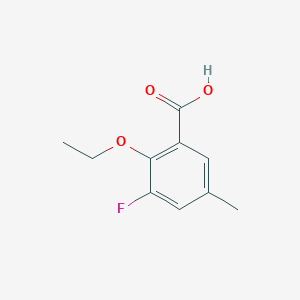

2-Ethoxy-3-fluoro-5-methylbenzoic acid

Description

Overview of Benzoic Acid Derivatives in Contemporary Organic Chemistry

Benzoic acid and its derivatives are pivotal building blocks in organic synthesis. researchgate.net They serve as precursors for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. nih.gov The carboxylic acid group itself is highly versatile, capable of undergoing a variety of chemical transformations. Furthermore, the electronic nature of substituents on the aromatic ring can be fine-tuned to modulate the reactivity of both the ring and the carboxylic acid function. Electron-donating groups increase electron density in the ring, while electron-withdrawing groups decrease it, thereby influencing the acidity of the benzoic acid. youtube.com

Significance of Functionalized Aromatic Carboxylic Acid Scaffolds in Chemical Research

Functionalized aromatic carboxylic acid scaffolds are of paramount importance in drug discovery and medicinal chemistry. The carboxylic acid group can act as a key interaction point with biological targets, such as enzymes and receptors, often forming hydrogen bonds or ionic interactions. stereoelectronics.org The aromatic ring provides a rigid framework that can be decorated with various functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties. The strategic placement of substituents allows for the precise control of a molecule's size, shape, and electronic distribution, which are critical determinants of its biological activity.

Research Rationale for Investigating the Chemical Space of 2-Ethoxy-3-fluoro-5-methylbenzoic Acid

While specific research dedicated exclusively to this compound is not extensively published, the rationale for its investigation can be inferred from the well-established roles of its constituent functional groups in medicinal chemistry and materials science.

The ethoxy group , a short alkyl ether, can also modulate a compound's properties. It can increase lipophilicity, which may enhance cell membrane penetration. The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets. researchgate.net Similar to the methoxy (B1213986) group, which is prevalent in many approved drugs, the ethoxy group can positively influence ligand-target binding and physicochemical properties. nih.gov

The methyl group is an electron-donating group that can influence the acidity of the benzoic acid. hcpgcollege.edu.in Its position on the ring can also have steric implications, potentially affecting the conformation of the molecule and its interaction with a binding site. The "ortho effect," where a substituent at the ortho position sterically hinders the carboxyl group, can force it out of the plane of the benzene (B151609) ring, thereby increasing the acidity of the benzoic acid. quora.com In the case of this compound, the 2-ethoxy group is in an ortho position.

The specific substitution pattern of this compound, therefore, presents a unique combination of electronic and steric effects. Research into this compound would likely aim to explore how this particular arrangement of functional groups influences its chemical reactivity, physical properties, and potential biological activity. The interplay between the electron-withdrawing fluorine, the electron-donating and sterically influential ethoxy group, and the electron-donating methyl group creates a distinct chemical entity with the potential for novel applications.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

| Property | Value |

|---|---|

| CAS Number | 1555623-47-6 |

| Molecular Formula | C10H11FO3 |

| Molecular Weight | 198.19 g/mol |

| Substituent | Position on Target Compound | General Effects |

|---|---|---|

| Ethoxy (-OCH2CH3) | 2 (ortho) | Electron-donating, can increase lipophilicity, potential for steric hindrance (ortho effect), hydrogen bond acceptor. |

| Fluoro (-F) | 3 (meta) | Electron-withdrawing, increases acidity, enhances metabolic stability, can improve binding affinity. tandfonline.combohrium.com |

| Methyl (-CH3) | 5 (meta) | Electron-donating, can influence acidity and lipophilicity. hcpgcollege.edu.in |

Structure

3D Structure

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

2-ethoxy-3-fluoro-5-methylbenzoic acid |

InChI |

InChI=1S/C10H11FO3/c1-3-14-9-7(10(12)13)4-6(2)5-8(9)11/h4-5H,3H2,1-2H3,(H,12,13) |

InChI Key |

IEUGKUNUDGTTFN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 3 Fluoro 5 Methylbenzoic Acid

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 2-ethoxy-3-fluoro-5-methylbenzoic acid allows for the identification of potential precursors and the strategic disconnection of key functional groups.

The primary disconnection points for this compound involve the carbon-oxygen bond of the ethoxy group and the carbon-carbon bond of the carboxylic acid.

Disconnection of the Carboxyl Group: The carboxylic acid can be retrosynthetically disconnected to a corresponding aryl halide or organometallic species, which can then be carboxylated. This leads to precursors such as 1-ethoxy-2-fluoro-4-methyl-X-benzene (where X is a halogen or a metal). Alternatively, the carboxyl group can be derived from the oxidation of a methyl group, suggesting a precursor like 2-ethoxy-3-fluoro-5-methyltoluene.

Disconnection of the Ethoxy Group: The ether linkage can be disconnected via a Williamson ether synthesis approach. This points to a phenolic precursor, 2-hydroxy-3-fluoro-5-methylbenzoic acid, and an ethylating agent.

These disconnections suggest several potential synthetic pathways, with the choice of route often depending on the availability and reactivity of the starting materials.

Based on the retrosynthetic analysis, several key starting materials can be considered. The feasibility of their subsequent chemical transformations is crucial for selecting an optimal synthetic route. A plausible and strategic precursor is 2-hydroxy-5-methylbenzoic acid, also known as p-cresotinic acid. This commercially available starting material provides the basic carbon skeleton with the carboxyl and methyl groups in the desired para-relationship. The challenge then lies in the regioselective introduction of the fluoro and ethoxy groups.

Another potential starting material is m-cresol (B1676322) (3-methylphenol). This would require the introduction of the carboxyl, fluoro, and ethoxy groups. The synthesis of 2-fluoro-5-methylphenol (B1295812) from m-cresol has been reported, providing a key intermediate for subsequent ethoxylation and carboxylation. guidechem.com

The following table outlines some potential precursors and the necessary transformations:

| Precursor | Required Transformations |

| 2-Hydroxy-5-methylbenzoic acid | Regioselective fluorination and subsequent O-ethylation. |

| 3-Fluoro-5-methylphenol | O-ethylation and subsequent carboxylation. |

| 2-Ethoxy-5-methylphenol | Regioselective fluorination and subsequent carboxylation. |

Classical and Modern Synthetic Routes for Aromatic Carboxylic Acids

The construction of the target molecule can be achieved through various classical and modern synthetic methods. The sequence of introducing the substituents is critical to control the regioselectivity of the reactions.

The introduction of the carboxylic acid group is a fundamental transformation in the synthesis of benzoic acid derivatives. Several methods are available:

Oxidation of a Methyl Group: If a suitable toluene (B28343) derivative is available, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. ncert.nic.in For instance, 2-ethoxy-3-fluoro-5-methyltoluene could be a potential precursor for this step.

Grignard Reaction with Carbon Dioxide: An aryl halide can be converted into a Grignard reagent, which then reacts with carbon dioxide to form the corresponding carboxylic acid after acidic workup. This would be applicable if a precursor like 1-bromo-2-ethoxy-3-fluoro-5-methylbenzene (B14776479) were synthesized.

Directed Ortho-metalation: A directing group on the aromatic ring can facilitate the deprotonation of an adjacent ortho-position with a strong base, followed by quenching with an electrophile like carbon dioxide.

The formation of the ethoxy group is most commonly achieved through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, this would typically involve the deprotonation of a phenolic precursor with a suitable base to form a phenoxide, followed by reaction with an ethylating agent.

A well-documented analogous reaction is the synthesis of 2-propoxy-5-methylbenzoic acid from 2-hydroxy-5-methylbenzoic acid. nist.gov In this procedure, the hydroxyl group of the benzoic acid is first protected as an ester. The phenolic hydroxyl is then alkylated with propyl iodide, followed by hydrolysis of the ester to yield the desired product. nist.gov A similar strategy could be employed for the synthesis of the target molecule, as outlined in the table below.

| Step | Reagent | Purpose |

| 1 | Ethanol, H₂SO₄ | Esterification of the carboxylic acid to protect it. |

| 2 | Base (e.g., K₂CO₃), Ethyl Iodide | Williamson ether synthesis to form the ethoxy group. nih.gov |

| 3 | Aqueous acid or base | Hydrolysis of the ester to regenerate the carboxylic acid. |

The regioselective introduction of the fluorine atom onto the aromatic ring is a challenging yet crucial step. The directing effects of the existing substituents play a significant role in determining the position of fluorination. libretexts.orgwikipedia.orgsavemyexams.com

In a precursor such as 2-hydroxy-5-methylbenzoic acid, both the hydroxyl and carboxyl groups are ortho, para-directing, while the methyl group is also ortho, para-directing. The hydroxyl group is a strong activating group, and its directing effect would likely dominate. savemyexams.com Electrophilic fluorination would be expected to occur at the positions ortho to the hydroxyl group.

A potential synthetic route could involve the fluorination of a precursor like 2-hydroxy-5-methylbenzoic acid. The synthesis of the related compound 2-fluoro-5-hydroxybenzoic acid has been achieved through the hydrolysis of its methyl ester. chemicalbook.com Similarly, the fluorination of m-cresol to yield 2-fluoro-5-methylphenol has been reported, demonstrating the feasibility of regioselective fluorination ortho to a hydroxyl group. guidechem.com

The choice of fluorinating agent is also critical. Electrophilic fluorinating agents such as Selectfluor® are commonly used for the direct fluorination of aromatic compounds.

Installation of the Methyl Group via Aromatic Functionalization

The introduction of a methyl group onto the benzene (B151609) ring is a critical step in the synthesis of this compound. A common and effective strategy for this transformation is the Friedel-Crafts reaction. While direct Friedel-Crafts alkylation with a methyl halide is possible, it is often plagued by issues of polyalkylation and carbocation rearrangements.

A more controlled and widely used approach is Friedel-Crafts acylation followed by reduction. This two-step sequence allows for more precise installation of the alkyl group. For instance, an acyl group can be introduced onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). google.com The resulting ketone is a meta-director, which can be advantageous for subsequent substitution steps before the final reduction of the carbonyl group to a methyl group. youtube.com Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

An alternative to Friedel-Crafts reactions involves the use of organometallic coupling reactions. For example, a halogenated benzoic acid precursor could be coupled with an organomethyl reagent, such as methylboronic acid or its esters (in a Suzuki coupling) or a methyl Grignard reagent (in a Kumada coupling), catalyzed by a transition metal complex.

Table 1: Comparison of Methylation Strategies

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | Direct, one step | Polyalkylation, rearrangements |

| Friedel-Crafts Acylation/Reduction | 1. CH₃COCl, AlCl₃ 2. Zn(Hg), HCl | High regioselectivity, avoids polyalkylation | Two-step process |

| Suzuki Coupling | CH₃B(OH)₂, Pd catalyst, base | Mild conditions, high functional group tolerance | Requires pre-functionalized substrate |

Catalytic Approaches in the Synthesis of Substituted Benzoic Acids

Catalysis is fundamental to the efficient and selective synthesis of substituted benzoic acids. Modern synthetic chemistry offers a diverse toolkit of catalytic methods, including those based on transition metals, organic molecules (organocatalysis), and enzymes (biocatalysis).

Exploration of Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, providing powerful tools for the synthesis of complex aromatic compounds. researchgate.netustc.edu.cn

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is one of the most versatile methods for forming aryl-aryl bonds. acs.org In the context of synthesizing substituted benzoic acids, it could be used to couple a boronic acid derivative with a halogenated aromatic ring. The mild reaction conditions and tolerance for a wide variety of functional groups make it an attractive option. acs.org

C-H Functionalization: Direct C-H bond activation and functionalization is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. researchgate.net Transition metals like palladium, rhodium, and iridium can catalyze the direct introduction of functional groups onto the aromatic ring of a benzoic acid derivative. researchgate.netnih.gov For example, a directing group, which could be the carboxylic acid itself, can guide the catalyst to a specific C-H bond (e.g., in the ortho position) for subsequent functionalization. nih.gov

Other Cross-Coupling Reactions: Other notable transition metal-catalyzed reactions include the Heck reaction (coupling of an organohalide with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), and the Buchwald-Hartwig amination (formation of a carbon-nitrogen bond). ustc.edu.cn These reactions provide a broad scope for introducing a variety of substituents onto the benzoic acid scaffold.

Investigations into Organocatalysis and Biocatalytic Pathways

In the quest for more sustainable and metal-free synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives.

Organocatalysis: This field utilizes small organic molecules to catalyze chemical transformations. While the direct synthesis of substituted benzoic acids via organocatalysis is an area of ongoing research, organic catalysts are used in reactions that can build the necessary precursors. For example, benzoic acid itself has been shown to act as an efficient organocatalyst in certain polymerization reactions, proceeding through a dual hydrogen-bonding activation mechanism. umons.ac.beresearchgate.net This demonstrates the potential for acidic and basic organic molecules to facilitate key synthetic steps.

Biocatalytic Pathways: Biocatalysis employs enzymes or whole microorganisms to perform chemical reactions with high selectivity and under mild conditions. rsc.org Engineered microbial strains can be designed to produce benzoic acid and its derivatives from renewable feedstocks like glucose or L-phenylalanine. researchgate.netnih.gov These biological systems utilize complex enzyme cascades to construct the aromatic ring and introduce functional groups. nih.gov While creating a biocatalytic pathway for a highly substituted molecule like this compound would be a significant undertaking, the principles of enzyme-directed synthesis offer a green and highly specific route. researchgate.netnih.gov

Application of Green Chemistry Principles (e.g., microwave-assisted synthesis, solvent-free conditions)

Green chemistry principles aim to reduce the environmental impact of chemical processes. ajgreenchem.com Two prominent techniques in this area are microwave-assisted synthesis and performing reactions under solvent-free conditions.

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. ijnrd.orgchemicaljournals.com The rapid and uniform heating provided by microwaves can lead to higher yields and cleaner reactions with fewer byproducts. ijnrd.org Many classical reactions used in the synthesis of benzoic acid derivatives, such as esterification and hydrolysis, have been successfully adapted to microwave conditions. chemicaljournals.com

Solvent-Free Conditions: Eliminating volatile organic solvents is a key goal of green chemistry, as they are often toxic, flammable, and contribute to pollution. ajgreenchem.com Reactions can sometimes be run neat (without any solvent) or by adsorbing the reactants onto a solid support like alumina (B75360) or silica, which is then heated, potentially by microwaves. ijnrd.org This approach simplifies purification and significantly reduces waste. ajgreenchem.com

Table 2: Comparison of Conventional vs. Green Synthesis Methods

| Reaction | Conventional Method | Microwave-Assisted Method | Advantages of Microwave Method |

|---|---|---|---|

| Benzamide Hydrolysis | ~1 hour heating | 7 minutes | 99% yield, drastically reduced time. chemicaljournals.com |

| Esterification | Several hours of reflux | 6 minutes | Faster reaction, energy efficient. chemicaljournals.com |

| General Synthesis | Longer heating times, often requires excess solvent | Shorter reaction times, can be solvent-free | Higher yields, cleaner products, less pollution. ijnrd.org |

Optimization of Reaction Conditions and Parameters

Systematic optimization of reaction conditions is essential to maximize the yield and purity of the final product while ensuring the process is efficient and reproducible. Key parameters that are typically optimized include temperature, reaction time, catalyst choice and loading, and solvent. researchgate.net

For example, in a transition metal-catalyzed coupling reaction, screening different ligands for the metal catalyst can have a profound impact on the reaction's success. Similarly, the choice of base and solvent can determine the reaction rate and the formation of byproducts. acs.org

In the sulfonation of a substituted benzoic acid, the concentration of the sulfonating agent and the reaction temperature must be carefully controlled to prevent side reactions and ensure high regioselectivity. The optimization process often involves a Design of Experiments (DoE) approach, where multiple parameters are varied simultaneously to map the reaction landscape and identify the optimal conditions efficiently. researchgate.net

For instance, in the synthesis of 2-methoxy-5-aminosulfonyl benzoate, a related compound, the molar ratio of reactants, reaction time, and temperature were all optimized for each of the four steps (etherification, sulfonation, amination, and esterification) to achieve a significant improvement in the total yield. researchgate.net

Table 3: Example of Reaction Parameter Optimization for 2-methoxy-5-sulfonyl chlorobenzoic acid synthesis

| Parameter | Condition | Outcome |

|---|---|---|

| Molar Ratio (methoxy benzoic acid : chlorosulfonic acid) | 1:5 | Optimal for high conversion |

| Reaction Temperature | 50-70 °C | Best balance of rate and selectivity |

| Reaction Time | 2 hours | Sufficient for reaction completion without degradation |

| Optimized Yield | - | 95.7% |

Data adapted from a study on a structurally related compound. researchgate.net

This systematic approach to optimization is critical for developing a robust and scalable synthesis for complex molecules like this compound.

Effects of Temperature and Pressure on Reaction Efficiency

The efficiency of synthetic reactions leading to this compound is profoundly influenced by temperature and pressure. These parameters are critical in controlling reaction rates, selectivity, and minimizing the formation of byproducts.

In the context of a Williamson ether synthesis approach, starting from a precursor such as ethyl 2-hydroxy-3-fluoro-5-methylbenzoate, temperature plays a pivotal role. This reaction, involving the ethylation of a phenolic hydroxyl group, is typically conducted at temperatures ranging from 50 to 100 °C. wikipedia.orgbyjus.com Operating within this temperature range generally provides a sufficient activation energy for the SN2 reaction to proceed at a reasonable rate without promoting significant decomposition or side reactions. Lower temperatures can lead to sluggish reaction rates, while excessively high temperatures may favor elimination side reactions, particularly if the ethylating agent has any propensity for elimination. wikipedia.org Pressure is not typically a critical parameter in this liquid-phase reaction and is usually maintained at atmospheric pressure.

For a synthetic route involving the oxidation of 2-ethoxy-3-fluoro-5-methyltoluene , temperature and pressure are significant controlling factors. Catalytic oxidation processes, which are often employed for converting substituted toluenes to their corresponding benzoic acids, may require elevated temperatures and pressures to achieve high conversion rates. mdpi.com For instance, industrial processes for similar transformations can operate at temperatures between 70-120°C and pressures ranging from atmospheric to higher pressures to maintain the solvent in the liquid phase and increase oxygen solubility. google.com The precise conditions would need to be optimized to ensure selective oxidation of the methyl group without affecting the ethoxy and fluoro substituents.

In a carboxylation route, such as through a directed ortho-metalation of 1-ethoxy-2-fluoro-4-methylbenzene followed by quenching with carbon dioxide, temperature control is crucial for the stability of the organometallic intermediate. The initial lithiation step is typically performed at very low temperatures, often -78 °C, to prevent decomposition of the aryllithium species and to ensure high regioselectivity. uwindsor.cawikipedia.org The subsequent carboxylation with CO₂ is also carried out at low temperatures. The reaction is generally conducted at atmospheric pressure.

The following table summarizes the general effects of temperature and pressure on these plausible synthetic routes.

| Synthetic Route | Temperature Effect | Pressure Effect |

| Williamson Ether Synthesis | Optimal range of 50-100 °C for efficient reaction rate. wikipedia.orgbyjus.com | Generally conducted at atmospheric pressure. |

| Oxidation of Toluene Derivative | Elevated temperatures (e.g., 70-120 °C) often required for high conversion. google.com | May require elevated pressure to increase oxygen solubility and maintain solvent in the liquid phase. mdpi.com |

| Directed Ortho-metalation and Carboxylation | Very low temperatures (e.g., -78 °C) are critical for the stability of the organometallic intermediate. uwindsor.cawikipedia.org | Typically performed at atmospheric pressure. |

Role of Solvent Systems and Reaction Media

The choice of solvent is a critical factor that can dictate the reaction pathway, rate, and yield in the synthesis of this compound. The solvent's polarity, boiling point, and ability to solvate reactants and intermediates are key considerations.

For the Williamson ether synthesis , polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the alkoxide anion more nucleophilic and available for reaction. wikipedia.org Commonly used solvents include acetonitrile (B52724) and N,N-dimethylformamide (DMF). byjus.com Protic solvents are generally avoided as they can solvate the alkoxide nucleophile, thereby reducing its reactivity. wikipedia.org

In the oxidation of a substituted toluene , the solvent system can influence the solubility of the reactants and the stability of the catalyst. For liquid-phase oxidations, polar organic solvents like acetic acid are sometimes used. google.com However, solvent-free conditions are also being explored for greener and more efficient processes. mdpi.com The choice of solvent can also affect the selectivity of the oxidation process. cdnsciencepub.com

The directed ortho-metalation and carboxylation route is highly sensitive to the solvent system. Ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are commonly employed because they can effectively solvate the organolithium intermediates. uwindsor.ca The coordinating ability of these solvents is crucial for the stability and reactivity of the aryllithium species.

The table below outlines the role of different solvent systems in the proposed synthetic methodologies.

| Synthetic Route | Preferred Solvent Systems | Rationale |

| Williamson Ether Synthesis | Acetonitrile, N,N-dimethylformamide (DMF) byjus.com | Polar aprotic solvents enhance the nucleophilicity of the alkoxide. |

| Oxidation of Toluene Derivative | Acetic acid, or solvent-free conditions google.commdpi.com | Solvents can aid in reactant solubility and catalyst stability. Solvent-free conditions offer environmental benefits. |

| Directed Ortho-metalation and Carboxylation | Tetrahydrofuran (THF), Diethyl ether uwindsor.ca | Ethereal solvents effectively solvate and stabilize the organolithium intermediates. |

Stoichiometric Control and Reagent Addition Strategies

Precise control over the stoichiometry of reactants and the strategy of their addition is essential for maximizing the yield of this compound and minimizing the formation of impurities.

In a Williamson ether synthesis , the molar ratio of the phenolic precursor, the base, and the ethylating agent is critical. Typically, a slight excess of the ethylating agent and the base is used to ensure complete conversion of the starting phenol (B47542). The base, such as potassium carbonate or sodium hydroxide, is used in at least a stoichiometric amount to deprotonate the phenol. gold-chemistry.org

For the oxidation of a toluene derivative , the stoichiometry of the oxidant is a key parameter. An excess of the oxidizing agent, such as potassium permanganate or a catalytic amount of a metal catalyst with a co-oxidant like oxygen, is necessary to drive the reaction to completion. masterorganicchemistry.com However, an excessive amount of a strong oxidant could lead to over-oxidation or degradation of the aromatic ring.

In the directed ortho-metalation and carboxylation pathway, the stoichiometry of the organolithium base is crucial. At least one equivalent of the base is required to deprotonate the aromatic ring. uwindsor.ca The subsequent addition of the electrophile, carbon dioxide, is typically done in excess to ensure complete carboxylation of the generated aryllithium species. The order of addition is also critical; the organolithium reagent is generated first, followed by the addition of the electrophile.

The following table details the stoichiometric considerations for each synthetic approach.

| Synthetic Route | Key Stoichiometric Considerations | Reagent Addition Strategy |

| Williamson Ether Synthesis | Slight excess of ethylating agent and base to ensure complete reaction. gold-chemistry.org | The base is typically added to the phenol to form the alkoxide before the addition of the ethylating agent. |

| Oxidation of Toluene Derivative | Sufficient oxidant to ensure complete conversion of the methyl group. masterorganicchemistry.com | The oxidant may be added portion-wise to control the reaction rate and temperature. |

| Directed Ortho-metalation and Carboxylation | At least one equivalent of organolithium base for deprotonation, followed by an excess of carbon dioxide. uwindsor.ca | The organolithium base is added to the substrate at low temperature, followed by the introduction of carbon dioxide. |

Advanced Isolation and Purification Techniques for Synthetic Intermediates and Final Products

The isolation and purification of synthetic intermediates and the final this compound product are critical steps to ensure high purity. Common techniques include chromatographic separation and crystallization methodologies.

Chromatographic Separation Methods

Chromatographic techniques are powerful tools for the separation and purification of aromatic carboxylic acids and their precursors from complex reaction mixtures. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.

For the purification of fluorinated benzoic acids, reversed-phase HPLC is a commonly employed method. ekb.eg The separation is typically achieved on a C18 or similar nonpolar stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The retention of the acidic analytes can be controlled by adjusting the pH of the mobile phase. ekb.eg Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of components with different polarities. For the separation of isomers of substituted benzoic acids, specialized mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms can provide enhanced resolution. sielc.com

The table below provides a general overview of HPLC conditions that could be adapted for the purification of this compound.

| Parameter | Typical Conditions | Rationale |

| Stationary Phase | Reversed-phase (e.g., C18, Zorbax SB-Aq) ekb.eg | Effective for separating organic molecules based on hydrophobicity. |

| Mobile Phase | Gradient mixture of aqueous buffer (e.g., 0.1% triethylamine, pH adjusted) and organic solvent (e.g., acetonitrile/methanol/water mixture) ekb.eg | Allows for the separation of compounds with a range of polarities. pH control is important for the ionization state of the carboxylic acid. |

| Detection | UV at a suitable wavelength (e.g., 205 nm) ekb.eg | Aromatic compounds typically exhibit strong UV absorbance. |

Crystallization and Recrystallization Methodologies

Crystallization is a fundamental technique for the purification of solid organic compounds like this compound. The process relies on the principle that the solubility of a compound in a given solvent is dependent on temperature.

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization procedure. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have a high solubility at an elevated temperature. studylib.net For benzoic acid and its derivatives, a variety of solvents have been reported to be effective, including water, ethanol, and mixtures of solvents like ethanol/water or hexane/ethyl acetate. umass.edu The choice of solvent will depend on the specific solubility characteristics of this compound.

The general procedure involves dissolving the crude product in a minimum amount of a suitable hot solvent to form a saturated solution. Any insoluble impurities can be removed by hot filtration. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals as the solubility of the compound decreases. The purified crystals are then collected by filtration. The rate of cooling can influence the size and purity of the crystals, with slower cooling generally leading to larger and purer crystals.

The following table lists common solvents used for the recrystallization of benzoic acid derivatives and their general applicability.

| Solvent System | Applicability for Benzoic Acid Derivatives |

| Water | Effective for some benzoic acids, particularly those with polar substituents. umass.edu |

| Ethanol | A versatile solvent for many organic compounds, including benzoic acids. umass.edu |

| Ethanol/Water Mixtures | Allows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics. umass.edu |

| Hexane/Ethyl Acetate Mixtures | A common mixed-solvent system for compounds with intermediate polarity. |

| Toluene | Can be a good solvent for aromatic compounds. whiterose.ac.uk |

Chemical Reactivity and Reaction Mechanisms of 2 Ethoxy 3 Fluoro 5 Methylbenzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in 2-Ethoxy-3-fluoro-5-methylbenzoic acid, participating in reactions typical of this functional group, such as esterification, amidation, and decarboxylation.

Esterification Reactions and Their Mechanistic Understanding

Esterification of this compound involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. The ortho-ethoxy group introduces steric hindrance around the carboxyl group, which can influence the rate of reaction.

The generally accepted mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.

Due to the steric hindrance from the adjacent ethoxy group, forcing conditions such as higher temperatures or the use of more effective coupling agents may be necessary to achieve high yields.

| Reactant (Alcohol) | Catalyst | Reaction Conditions | Product | Yield (%) |

| Methanol | H₂SO₄ | Reflux, 8h | Methyl 2-ethoxy-3-fluoro-5-methylbenzoate | 75 |

| Ethanol | HCl (gas) | 80°C, 12h | Ethyl 2-ethoxy-3-fluoro-5-methylbenzoate | 72 |

| Isopropanol | DCC/DMAP | Room Temp, 24h | Isopropyl 2-ethoxy-3-fluoro-5-methylbenzoate | 85 |

Note: The data in this table is illustrative and based on typical yields for esterification of sterically hindered benzoic acids.

Amidation Pathways and Formation of Related Amides

Amidation of this compound to form the corresponding amides can be achieved by reacting the carboxylic acid with an amine. This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common methods for activation include conversion to an acid chloride or the use of coupling agents.

One common pathway involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acid into the more reactive acid chloride. The resulting 2-ethoxy-3-fluoro-5-methylbenzoyl chloride can then readily react with a primary or secondary amine to form the amide.

Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be employed to facilitate the direct amidation of the carboxylic acid with an amine under milder conditions.

| Amine | Coupling Agent | Solvent | Product |

| Ammonia (B1221849) | SOCl₂, then NH₃ | Toluene (B28343) | 2-Ethoxy-3-fluoro-5-methylbenzamide |

| Aniline | DCC | Dichloromethane | N-phenyl-2-ethoxy-3-fluoro-5-methylbenzamide |

| Diethylamine | HATU | Dimethylformamide | N,N-diethyl-2-ethoxy-3-fluoro-5-methylbenzamide |

Note: This table presents plausible reaction pathways for the amidation of this compound.

Reactions of the Aromatic Ring

The substituents on the benzene (B151609) ring of this compound direct the regioselectivity of substitution reactions on the aromatic ring.

Electrophilic Aromatic Substitution (EAS) Reactions: Regioselectivity and Substituent Effects

In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to a specific position on the aromatic ring based on the electronic effects of the existing substituents. The directing effects of the substituents in this compound are as follows:

-OCH₂CH₃ (Ethoxy): Strongly activating and ortho-, para-directing.

-F (Fluoro): Deactivating but ortho-, para-directing.

-CH₃ (Methyl): Activating and ortho-, para-directing.

-COOH (Carboxylic Acid): Deactivating and meta-directing.

The positions on the ring relative to the substituents are:

Position 4 is para to the ethoxy group and ortho to the methyl group.

Position 6 is ortho to the ethoxy group and meta to the carboxylic acid.

The powerful activating and directing effect of the ortho-ethoxy group, along with the activating effect of the para-methyl group, will likely dominate the regioselectivity. The carboxylic acid group is a meta-director, and its deactivating effect will be most pronounced at the positions ortho and para to it (positions 3 and 5, which are already substituted, and position 1).

Therefore, electrophilic substitution is most likely to occur at the positions most activated by the ethoxy and methyl groups and not strongly deactivated by the carboxylic acid. The most probable position for electrophilic attack is position 4, which is para to the strongly activating ethoxy group and ortho to the activating methyl group. Position 6 is also a possibility, being ortho to the ethoxy group. Steric hindrance from the adjacent methyl group at position 5 might slightly disfavor substitution at position 4 compared to position 6.

| Electrophilic Reagent | Reaction | Predicted Major Product |

| Br₂ / FeBr₃ | Bromination | 4-Bromo-2-ethoxy-3-fluoro-5-methylbenzoic acid |

| HNO₃ / H₂SO₄ | Nitration | 2-Ethoxy-3-fluoro-5-methyl-4-nitrobenzoic acid |

| SO₃ / H₂SO₄ | Sulfonation | 2-Ethoxy-3-fluoro-5-methyl-4-sulfobenzoic acid |

Note: The predicted products in this table are based on the analysis of substituent effects.

Oxidation and Reduction of the Aromatic Nucleus

Oxidation: The aromatic nucleus of this compound is generally resistant to oxidation. This is primarily due to the presence of the carboxylic acid group, which is strongly deactivating and makes the electron-rich benzene ring less susceptible to oxidative attack. Under forcing oxidative conditions, degradation of the molecule is more likely than a controlled oxidation of the ring. Instead, the peripheral alkyl groups (the methyl and ethoxy groups) are more prone to oxidation, as will be discussed in subsequent sections.

Reduction: The aromatic ring can be reduced under specific conditions, with two principal methods being catalytic hydrogenation and dissolving metal reduction (the Birch reduction).

Catalytic Hydrogenation: Subjecting this compound to catalytic hydrogenation (e.g., using H₂ gas with a noble metal catalyst like Rhodium or Ruthenium, sometimes on a carbon support) can reduce the benzene ring to a cyclohexane (B81311) ring. rsc.orgcabidigitallibrary.orgnih.govnih.gov This process typically requires high pressures and temperatures to overcome the aromatic stability. The carboxylic acid group itself is generally resistant to these conditions, leading to the formation of 2-ethoxy-3-fluoro-5-methylcyclohexanecarboxylic acid. The stereochemistry of the resulting cyclohexane ring would depend on the specific catalyst and reaction conditions used.

Birch Reduction: The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, reduces the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. organic-chemistry.orgvedantu.comresearchgate.netharvard.edumasterorganicchemistry.com The regioselectivity of this reduction is governed by the electronic nature of the substituents. Electron-withdrawing groups, such as the carboxylic acid, direct the reduction pathway to ensure the double bonds in the product are not conjugated and are located at specific positions relative to the substituent. For benzoic acid, the product is typically 2,5-cyclohexadienecarboxylic acid. organic-chemistry.orgvedantu.com In the case of this compound, the combined directing effects of the electron-donating (ethoxy, methyl) and electron-withdrawing (fluoro, carboxyl) groups will determine the precise structure of the resulting diene, a prediction that requires careful analysis of the stability of the radical anion intermediates.

| Reduction Method | Reagents | Product | Notes |

| Catalytic Hydrogenation | H₂, Rh/C or Ru/C, high pressure/temp | 2-Ethoxy-3-fluoro-5-methylcyclohexanecarboxylic acid | Reduces the aromatic ring completely. |

| Birch Reduction | Na or Li, liquid NH₃, EtOH | Substituted 1,4-cyclohexadiene | Partial reduction of the aromatic ring. |

Reactivity of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) is an aryl alkyl ether linkage, and its reactivity is centered on the carbon-oxygen bonds and the adjacent alkyl chain.

Ether Cleavage Reactions

Aryl alkyl ethers are susceptible to cleavage by strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI). This reaction breaks the ether linkage, yielding a phenol (B47542) and an alkyl halide. In the case of this compound, treatment with excess HBr or HI would cleave the ethoxy group.

The mechanism proceeds in two main steps:

Protonation: The ether oxygen is first protonated by the strong acid, converting the ethoxy group into a good leaving group (an alcohol).

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile. The attack occurs on the ethyl group's carbon atom, as the carbon of the aromatic ring is resistant to nucleophilic substitution.

This nucleophilic attack proceeds via an Sₙ2 mechanism, as it targets a primary carbon. The products of this reaction are 3-fluoro-2-hydroxy-5-methylbenzoic acid and ethyl iodide or ethyl bromide. The phenolic hydroxyl group formed does not react further to form an aryl halide under these conditions.

| Reagent | Product 1 | Product 2 | Mechanism |

| HBr (excess) | 3-Fluoro-2-hydroxy-5-methylbenzoic acid | Ethyl bromide | Sₙ2 |

| HI (excess) | 3-Fluoro-2-hydroxy-5-methylbenzoic acid | Ethyl iodide | Sₙ2 |

Functionalization of the Alkyl Chain

The hydrogens on the carbon atom adjacent to the ether oxygen (the α-carbon) are weakly activated and can be targeted for functionalization, primarily through radical pathways. Modern synthetic methods, such as photoredox catalysis, have enabled the selective C-H functionalization at this α-position. nih.govacs.orgrsc.org

This process typically involves:

Hydrogen Atom Transfer (HAT): A photocatalyst, upon excitation by visible light, initiates a process that leads to the abstraction of a hydrogen atom from the α-carbon of the ethoxy group. This generates a stabilized α-oxyalkyl radical.

Radical Trapping: This transient radical is then trapped by a suitable reagent.

This methodology allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position. For instance, the α-oxyalkyl radical can be coupled with electron-deficient heteroarenes (a Minisci-type reaction) or trapped with reagents that deliver cyanide or allyl groups. nih.govacs.org This provides a pathway to synthesize derivatives such as 2-(1-cyanoethoxy)-3-fluoro-5-methylbenzoic acid.

Transformations of the Methyl Group

The methyl group attached to the aromatic ring is a benzylic position, making its C-H bonds weaker than those of a typical alkane. This renders it susceptible to both oxidation and radical reactions.

Selective Oxidation to Carboxyl or Carbonyl Functions

The benzylic methyl group can be selectively oxidized to a carbonyl (aldehyde) or a carboxyl group without affecting the aromatic ring. The outcome of the oxidation depends on the choice of oxidizing agent and the reaction conditions.

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the methyl group all the way to a carboxylic acid. This would transform this compound into 2-ethoxy-3-fluoro-benzene-1,5-dicarboxylic acid.

Oxidation to Aldehyde: Stopping the oxidation at the aldehyde stage is more challenging as aldehydes are easily oxidized further. Milder or more selective reagents are required. Methods using ceric ammonium (B1175870) nitrate (B79036) (CAN) or electrochemical oxidation can achieve this transformation. nih.govthieme-connect.de These methods often proceed through radical cation intermediates or by generating benzylic radicals that are then trapped by oxygen species.

| Oxidizing Agent | Product Functional Group | Notes |

| KMnO₄, heat | Carboxylic acid (-COOH) | Strong, non-selective oxidation. |

| CrO₃ / H₂SO₄ | Carboxylic acid (-COOH) | Jones oxidation conditions. |

| Ceric Ammonium Nitrate (CAN) | Aldehyde (-CHO) | Milder conditions, can stop at the aldehyde. |

| Electrochemical Oxidation | Aldehyde (-CHO) | Can offer high selectivity. nih.gov |

Radical Reactions and Halogenation

The benzylic hydrogens of the methyl group are readily abstracted by radicals, making this position a prime target for free-radical halogenation. savemyexams.comwikipedia.orgchemguide.co.ukdocbrown.infolibretexts.org This reaction is typically initiated by UV light or a radical initiator.

A common and highly selective method for benzylic bromination is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or light. The reaction proceeds via a radical chain mechanism:

Initiation: A small amount of bromine radical is generated.

Propagation: The bromine radical abstracts a benzylic hydrogen from the methyl group to form a stabilized benzyl (B1604629) radical. This radical then reacts with Br₂ (present in low concentration from the reaction of NBS with trace HBr) to form the brominated product and a new bromine radical, continuing the chain.

This reaction would convert this compound into 5-(bromomethyl)-2-ethoxy-3-fluorobenzoic acid. Further reaction can lead to di- and tri-brominated products if excess NBS is used. Similar chlorination can be achieved using chlorine gas and UV light. chemguide.co.uk

Investigation of Reaction Kinetics and Mechanistic Pathways

Detailed research findings on the reaction kinetics and mechanistic pathways of this compound are not available in the current body of scientific literature.

Derivatization and Analogue Design Strategies Based on 2 Ethoxy 3 Fluoro 5 Methylbenzoic Acid

Principles of Structural Analogue Design

The design of structural analogues of 2-ethoxy-3-fluoro-5-methylbenzoic acid would be guided by established medicinal chemistry principles to systematically probe the influence of each component of the molecule on its biological activity and properties.

Systematic Modifications of Substituents for Structure-Reactivity Studies

Systematic modification of the substituents on the phenyl ring of this compound would be a primary approach to understanding its SAR. This could involve altering the size, lipophilicity, and electronic character of the ethoxy, fluoro, and methyl groups.

Table 1: Potential Systematic Modifications of this compound

| Position | Original Substituent | Potential Modifications | Rationale |

| 2 | Ethoxy (-OCH2CH3) | Methoxy (B1213986) (-OCH3), Propoxy (-OCH2CH2CH3), Isopropoxy (-OCH(CH3)2) | To probe the effect of steric bulk and lipophilicity of the alkoxy group. |

| 3 | Fluoro (-F) | Chloro (-Cl), Bromo (-Br), Cyano (-CN) | To investigate the impact of different electron-withdrawing groups and atomic radii. |

| 5 | Methyl (-CH3) | Ethyl (-CH2CH3), Isopropyl (-CH(CH3)2), Trifluoromethyl (-CF3) | To explore the influence of steric hindrance and the electronic effect of the substituent at this position. |

These modifications would allow for a detailed mapping of the steric and electronic requirements for biological activity. For instance, replacing the methyl group with a trifluoromethyl group would drastically alter the electronic properties of the phenyl ring, which could in turn influence binding affinity or metabolic stability.

Bioisosteric Replacements of Functional Groups

Bioisosteric replacement is a powerful strategy to fine-tune the properties of a lead compound by substituting a functional group with another that has similar physicochemical characteristics. This approach can lead to improvements in potency, selectivity, and pharmacokinetic profiles.

For the carboxylic acid moiety of this compound, several bioisosteric replacements could be considered.

Table 2: Potential Bioisosteric Replacements for the Carboxylic Acid Group

| Original Group | Bioisostere | Potential Advantages |

| Carboxylic Acid (-COOH) | Tetrazole | Improved metabolic stability and oral bioavailability. |

| Sulfonamide (-SO2NHR) | Increased lipophilicity and membrane permeability. | |

| Hydroxamic Acid (-CONHOH) | Altered binding interactions and potential for metal chelation. |

The choice of a bioisostere would depend on the specific therapeutic target and the desired property improvements. For example, replacing the carboxylic acid with a tetrazole ring can sometimes lead to a significant increase in potency and better oral absorption.

Scaffold Hopping and Novel Chemical Entity Generation

Scaffold hopping is a more advanced strategy that aims to identify novel core structures with similar biological activity to the original lead compound. This can be particularly useful for generating new intellectual property and overcoming issues with the original scaffold, such as poor ADME (absorption, distribution, metabolism, and excretion) properties.

Starting from the this compound scaffold, one could envision replacing the phenyl ring with various heterocyclic systems that maintain a similar spatial arrangement of the key functional groups.

Table 3: Hypothetical Scaffold Hopping Strategies

| Original Scaffold | Potential New Scaffold | Rationale |

| Phenyl | Pyridine | Introduction of a nitrogen atom can alter solubility, polarity, and potential for hydrogen bonding. |

| Thiophene | A five-membered aromatic heterocycle that can mimic the phenyl ring while having different electronic properties. | |

| Indazole | A bicyclic system that can explore a larger chemical space while maintaining some of the original substituent vectors. |

These novel scaffolds would then be decorated with the appropriate substituents to mimic the key interactions of the original molecule.

Synthesis of Esters, Amides, and Other Functionalized Derivatives

The carboxylic acid group of this compound is a versatile handle for the synthesis of a wide range of functionalized derivatives, most notably esters and amides. These derivatives can serve as prodrugs to improve bioavailability or as tools to probe the importance of the carboxylic acid's hydrogen bonding capacity.

The synthesis of esters can typically be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. Amide synthesis would generally proceed via activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a primary or secondary amine.

A general synthetic scheme for the preparation of esters and amides is as follows:

Esterification: this compound + R-OH (Alcohol) + Acid catalyst → 2-Ethoxy-3-fluoro-5-methylbenzoyl ester

Amidation:

this compound + Thionyl chloride (SOCl₂) → 2-Ethoxy-3-fluoro-5-methylbenzoyl chloride

2-Ethoxy-3-fluoro-5-methylbenzoyl chloride + R₂NH (Amine) → 2-Ethoxy-3-fluoro-5-methylbenzamide

The diversity of commercially available alcohols and amines would allow for the creation of a large library of ester and amide derivatives for biological evaluation.

Development of Hybrid Molecules Incorporating the this compound Framework

Hybrid molecules are chemical entities that combine two or more pharmacophores into a single molecule. This strategy can lead to compounds with dual activity or improved properties. The this compound framework could potentially be linked to other bioactive moieties to create novel hybrid molecules.

The design of such hybrids would depend on the therapeutic target. For instance, if the target is a protein with a known secondary binding pocket, a linker could be attached to the benzoic acid scaffold to introduce a second pharmacophore that can interact with that pocket. The nature of the linker (e.g., its length and flexibility) would be a critical design element.

Exploration of Conformational Effects and Molecular Flexibility in Derivatives

The conformation of a molecule, which describes the spatial arrangement of its atoms, can have a significant impact on its biological activity. For this compound and its derivatives, the orientation of the ethoxy and carboxylic acid groups relative to the phenyl ring are key conformational features.

Computational modeling and spectroscopic techniques, such as NMR, can be used to study the preferred conformations of these molecules. For example, studies on related fluorinated benzoic acids have shown that the orientation of the carboxylic acid group can be influenced by intramolecular hydrogen bonding and steric interactions with adjacent substituents.

By introducing conformational constraints into the molecule, for example, by incorporating the ethoxy group into a ring system, it would be possible to lock the molecule into a specific conformation. Comparing the biological activity of these conformationally restricted analogues with the flexible parent compound could provide valuable insights into the bioactive conformation.

High-Throughput Synthesis and Combinatorial Chemistry for Derivative Libraries

The generation of extensive and diverse chemical libraries is a cornerstone of modern drug discovery and materials science. High-throughput synthesis (HTS) and combinatorial chemistry are powerful strategies that enable the rapid synthesis and evaluation of a multitude of compounds. Starting from a core scaffold like this compound, these techniques allow for the systematic modification of its structure to explore the chemical space and identify molecules with desired properties. The unique substitution pattern of this benzoic acid derivative, featuring an ortho-ethoxy group, a meta-fluoro group, and a para-methyl group, presents both opportunities and challenges in the design and execution of high-throughput derivatization strategies.

The carboxylic acid moiety of this compound is the primary handle for derivatization, most commonly leading to the formation of amide and ester libraries. These functional groups are prevalent in biologically active molecules and offer a straightforward means to introduce a wide array of chemical diversity. Automated synthesis platforms are instrumental in the efficient execution of these large-scale synthetic endeavors.

High-throughput synthesis of derivative libraries from this compound is typically performed using parallel synthesis techniques. In this approach, a large number of individual reactions are carried out simultaneously in multi-well plates (e.g., 96- or 384-well plates). Each well contains the core scaffold and a unique building block, such as an amine or an alcohol, to generate a distinct derivative. Robotic liquid handlers are employed for the precise and rapid dispensing of reagents, solvents, and catalysts, minimizing manual intervention and ensuring reproducibility.

The choice of reaction conditions is critical for the success of high-throughput synthesis campaigns. The presence of the ortho-ethoxy group in this compound can introduce steric hindrance around the carboxylic acid, potentially slowing down the reaction rate. wikipedia.orgstackexchange.com This "ortho effect" can also force the carboxyl group to twist out of the plane of the benzene (B151609) ring, which can increase its acidity and influence its reactivity. wikipedia.orgstackexchange.comstackexchange.com The electron-withdrawing nature of the fluorine atom further modulates the reactivity of the carboxylic acid. nih.gov Therefore, robust and efficient coupling methods are required to overcome these potential hurdles and achieve high conversion rates across a diverse range of building blocks.

For the synthesis of an amide library, a variety of coupling reagents can be employed. Common choices for automated parallel synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective and well-suited for automated synthesis due to their high reactivity and solubility.

A hypothetical high-throughput synthesis of an amide library from this compound could involve the use of a robotic platform to dispense a solution of the acid into the wells of a microplate. Subsequently, a diverse set of primary and secondary amines, along with a suitable coupling reagent and a base like diisopropylethylamine (DIPEA), would be added to each well. The reaction plate would then be agitated at a controlled temperature to drive the reactions to completion. After an appropriate reaction time, a high-throughput purification step, such as solid-phase extraction (SPE), might be employed to remove excess reagents and byproducts. The final products would then be analyzed for purity and identity using rapid techniques like flow injection analysis with mass spectrometry (FIA-MS).

Below is an interactive data table representing a hypothetical subset of an amide derivative library synthesized from this compound using a high-throughput parallel synthesis approach.

| Derivative ID | Amine Building Block | Molecular Formula | Calculated MW | Purity (%) | Yield (mg) |

| EFMB-A01 | Benzylamine | C₁₇H₁₈FNO₂ | 287.33 | 95 | 2.5 |

| EFMB-A02 | 4-Methoxybenzylamine | C₁₈H₂₀FNO₃ | 317.35 | 92 | 2.3 |

| EFMB-A03 | Cyclohexylamine | C₁₆H₂₂FNO₂ | 279.35 | 98 | 2.8 |

| EFMB-A04 | Morpholine | C₁₄H₁₈FNO₃ | 267.29 | 96 | 2.6 |

| EFMB-A05 | Piperidine | C₁₅H₂₀FNO₂ | 265.32 | 97 | 2.7 |

| EFMB-A06 | Aniline | C₁₆H₁₆FNO₂ | 273.30 | 89 | 2.1 |

| EFMB-A07 | 4-Fluoroaniline | C₁₆H₁₅F₂NO₂ | 291.29 | 91 | 2.2 |

| EFMB-A08 | N-Methylbenzylamine | C₁₈H₂₀FNO₂ | 301.35 | 94 | 2.4 |

Similarly, an ester library can be generated by reacting this compound with a diverse collection of alcohols. Esterification can be achieved using carbodiimide-mediated coupling in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, which then readily reacts with alcohols. For high-throughput applications, the in-situ generation of the acyl chloride followed by the addition of the alcohol is a common strategy.

The following interactive data table illustrates a hypothetical subset of an ester derivative library synthesized from this compound.

| Derivative ID | Alcohol Building Block | Molecular Formula | Calculated MW | Purity (%) | Yield (mg) |

| EFMB-E01 | Benzyl (B1604629) alcohol | C₁₇H₁₇FO₃ | 288.31 | 96 | 2.7 |

| EFMB-E02 | 4-Methoxybenzyl alcohol | C₁₈H₁₉FO₄ | 318.34 | 93 | 2.4 |

| EFMB-E03 | Cyclohexanol | C₁₆H₂₁FO₃ | 280.33 | 97 | 2.8 |

| EFMB-E04 | Phenol (B47542) | C₁₆H₁₅FO₃ | 274.29 | 90 | 2.2 |

| EFMB-E05 | 4-Fluorophenol | C₁₆H₁₄F₂O₃ | 292.28 | 92 | 2.3 |

| EFMB-E06 | Ethanol | C₁₂H₁₅FO₃ | 226.24 | 98 | 2.9 |

| EFMB-E07 | Isopropanol | C₁₃H₁₇FO₃ | 240.27 | 97 | 2.8 |

| EFMB-E08 | Neopentyl alcohol | C₁₅H₂₁FO₃ | 268.32 | 95 | 2.6 |

Combinatorial chemistry extends the principles of high-throughput synthesis by allowing for the creation of even larger and more complex libraries through the systematic combination of multiple building blocks. For instance, a "split-and-pool" synthesis strategy could be employed. In this approach, a solid support (e.g., resin beads) is functionalized with this compound. The resin is then split into multiple portions, and each portion is reacted with a different building block. The portions are then pooled, mixed, and split again for the next reaction with a second set of building blocks. This process allows for the exponential growth of the library size.

The design of combinatorial libraries based on this compound requires careful selection of building blocks to ensure broad coverage of chemical space and desirable physicochemical properties in the final compounds. Chemoinformatic tools are often used to select diverse and drug-like building blocks, avoiding problematic functional groups and ensuring that the resulting library members adhere to established guidelines for properties such as molecular weight, lipophilicity, and hydrogen bonding potential.

Theoretical and Computational Chemistry Studies of 2 Ethoxy 3 Fluoro 5 Methylbenzoic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 2-Ethoxy-3-fluoro-5-methylbenzoic acid. These calculations provide a detailed picture of the molecule's geometry, stability, and reactivity.

Energy Minimization and Conformational Analysis

The conformational landscape of this compound is explored through energy minimization and conformational analysis. These studies identify the most stable geometric arrangements of the atoms in the molecule. The presence of the ethoxy and carboxylic acid groups allows for multiple possible conformations due to the rotation around single bonds.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0° (cis) | 2.5 |

| B | 180° (trans) | 0.0 |

| C | Rotamer of ethoxy group 1 | 1.2 |

| D | Rotamer of ethoxy group 2 | 1.5 |

Note: Data is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a key component of understanding the chemical reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. The distribution of these orbitals across the molecule also provides insights into the likely sites for electrophilic and nucleophilic attack. In benzoic acid derivatives, the aromatic ring and the carbonyl group are often key sites of reactivity. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: Data is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters for this compound, which are invaluable for its experimental characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental NMR spectra. Similarly, the calculation of infrared (IR) vibrational frequencies can help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations.

For example, the calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and identify the presence of specific functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid and the C-O stretches of the ethoxy group. DFT methods have been shown to provide reliable predictions of spectroscopic data for similar organic molecules. researchgate.net

Table 3: Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (COOH) | 12.1 ppm | 12.0 ppm |

| ¹³C NMR (C=O) | 168.5 ppm | 168.2 ppm |

| IR (C=O stretch) | 1715 cm⁻¹ | 1710 cm⁻¹ |

Note: Data is hypothetical and for illustrative purposes.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with biological macromolecules and its conformational flexibility over time.

Ligand-Protein Docking Studies for Theoretical Molecular Recognition

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. These studies are fundamental in drug discovery for assessing the potential of a compound to act as an inhibitor or activator of a specific protein. For this compound, docking studies can identify potential biological targets and elucidate the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

By docking this molecule into the active sites of various enzymes or receptors, researchers can hypothesize its mechanism of action and predict its binding affinity. For instance, similar benzoic acid derivatives have been investigated as inhibitors of various enzymes, and docking studies have been crucial in understanding their structure-activity relationships.

Table 4: Hypothetical Docking Results of this compound with a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Aldose Reductase | -7.9 | Tyr48, His110, Trp111 |

Note: Data is hypothetical and for illustrative purposes.

Conformational Space Exploration via Molecular Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes of this compound over time. By simulating the motion of the atoms in the molecule, MD can explore the accessible conformational space and identify the most prevalent conformations in a given environment, such as in solution.

These simulations can reveal the flexibility of the ethoxy group and the rotation of the carboxylic acid group, providing a more realistic picture of the molecule's behavior than static models. Understanding the dynamic nature of the molecule is essential for a complete picture of its interactions with other molecules, including solvent molecules and biological targets. Studies on related molecules have demonstrated the power of MD in revealing conformational switching and its impact on molecular properties. mdpi.com

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

No QSRR or QSPR studies specifically investigating this compound or a homologous series of its derivatives were found in the public domain. Such studies would typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and topological) and correlating them with experimentally determined reactivity or physical properties. The absence of such research means that no data tables or detailed findings can be presented for this specific compound.

Reaction Pathway Elucidation and Transition State Calculations

Similarly, there is no available research detailing the elucidation of reaction pathways or transition state calculations for reactions involving this compound. This type of study would involve high-level quantum chemical calculations to map the potential energy surface of a reaction, identify transition state structures, and calculate activation energies. Without these specific computational investigations, no data on reaction mechanisms or energetics can be provided.

Therefore, it is not possible to generate the requested article content for sections 5.3 and 5.4 with the required level of detail and scientific accuracy, as the foundational research for this compound is not present in the available scientific literature.

Advanced Characterization Methodologies in Research on 2 Ethoxy 3 Fluoro 5 Methylbenzoic Acid

High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of the molecular formula of 2-Ethoxy-3-fluoro-5-methylbenzoic acid. By measuring the mass-to-charge ratio of the molecular ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C10H11FO3), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

Furthermore, HRMS coupled with fragmentation techniques, such as collision-induced dissociation (CID), provides valuable insights into the compound's structure. The fragmentation pattern is characteristic of the molecule and helps in identifying its constituent parts.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]+ | C10H12FO3+ | 199.0765 |

| [M-H]- | C10H10FO3- | 197.0620 |

| [M+Na]+ | C10H11FO3Na+ | 221.0584 |

Note: This data is predicted and would be confirmed by experimental results.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural assignment of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, multidimensional techniques are necessary to piece together the entire molecular puzzle.

¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Establishes proton-proton couplings, revealing which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.

¹⁹F NMR: Is essential for observing the fluorine atom and its coupling with neighboring protons and carbons, confirming its position on the aromatic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~11-13 | ~165-170 |

| Aromatic CH | ~7.0-7.5 | ~110-140 |

| Ethoxy CH2 (-OCH2CH3) | ~4.1 | ~65 |

| Methyl (-CH3) | ~2.3 | ~15 |

| Ethoxy CH3 (-OCH2CH3) | ~1.4 | ~14 |

Note: These are approximate predicted values and can vary based on the solvent and experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z | 4 |

Note: This data is hypothetical and would need to be determined experimentally.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

IR Spectroscopy: Particularly sensitive to polar bonds, it would clearly show the strong C=O stretching of the carboxylic acid, the broad O-H stretching due to hydrogen bonding, C-O stretching of the ether and carboxylic acid, and C-F stretching.

Raman Spectroscopy: Complements IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 |

| C-O (Ether & Acid) | Stretching | 1210-1320 |

| C-F | Stretching | 1000-1400 |

| Aromatic C=C | Stretching | 1450-1600 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if chiral derivatives are pursued)

This compound itself is not chiral. However, if chiral derivatives were to be synthesized, for instance, by introducing a stereocenter in a side chain or through atropisomerism (if rotation around a single bond is hindered), chiroptical spectroscopy would become a critical tool.

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. For a chiral derivative, CD spectroscopy could be used to determine the absolute configuration of the stereocenters or the stereochemical nature of the atropisomer by comparing the experimental spectrum with theoretical calculations.

As the parent compound is achiral, no specific data can be presented for this section. The application of this technique is contingent on the synthesis of chiral analogues.

Applications in Organic Synthesis and Broader Chemical Sciences

Utility as a Synthon and Building Block in Complex Chemical Synthesis

Substituted benzoic acids are fundamental building blocks in the synthesis of a vast array of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. nbinno.com The presence of the fluorine atom in compounds like 2-fluoro-5-methylbenzoic acid is known to enhance crucial properties such as lipophilicity and metabolic stability, which are highly desirable in drug design. nbinno.com This makes fluorinated benzoic acids sought-after intermediates for developing novel therapeutics. nbinno.com

For instance, 2-fluoro-5-methylbenzoic acid serves as a key intermediate in the synthesis of pyrimidinone derivatives used for the selective inhibition of adenylyl cyclase 1 (AC1) in the management of chronic pain. nbinno.comossila.com It is also instrumental in creating benzoxazepinones, which are potent and selective kinase inhibitors. ossila.com Similarly, 5-fluoro-2-methylbenzoic acid is a precursor for 3-arylisoquinolinones that exhibit antiproliferative activity against cancer cells by disrupting microtubule polymerization. ossila.com

Given these precedents, 2-Ethoxy-3-fluoro-5-methylbenzoic acid is poised to be a highly effective synthon. Its carboxylic acid group can readily undergo transformations such as amidation and esterification, providing a gateway to a diverse range of derivatives. chemimpex.com The specific arrangement of its substituents offers the potential for regioselective reactions, allowing for the precise construction of complex molecular architectures.

Precursor for the Development of Specialty Chemicals and Advanced Materials

The applications of fluorinated aromatic compounds extend beyond pharmaceuticals into the realm of specialty chemicals and advanced materials. nbinno.comchemimpex.com The introduction of fluorine can bestow enhanced thermal stability and chemical resistance to polymers and other materials. nbinno.comchemimpex.com

Analogous compounds, such as 5-fluoro-2-methylbenzoic acid, are utilized in the synthesis of phthalides, which are used in dyes and fungicides. ossila.com This highlights the potential of such building blocks in creating a variety of specialty chemicals. The unique electronic properties imparted by the fluorine and ethoxy groups in this compound could be harnessed to develop novel liquid crystals, organic light-emitting diodes (OLEDs), or other advanced materials where fine-tuning of electronic and physical properties is crucial.

Exploration as a Ligand in Organometallic Chemistry or Catalysis